Technical Guide: Synthesis and Characterization of 4-Fluorobenzothiohydrazide Hydrochloride
Technical Guide: Synthesis and Characterization of 4-Fluorobenzothiohydrazide Hydrochloride
Executive Summary
4-Fluorobenzothiohydrazide hydrochloride is a specialized organosulfur building block used primarily in the synthesis of fluorine-containing heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. These motifs are critical in medicinal chemistry for developing antimicrobial, anti-inflammatory, and anticancer agents.
Unlike its oxygen analogue (4-fluorobenzohydrazide), the thiohydrazide is significantly more reactive and prone to oxidative dimerization. Consequently, it is best isolated and stored as the hydrochloride salt , which offers superior thermal stability and resistance to auto-oxidation. This guide details the most robust synthetic pathway—the Carboxymethyl Dithiobenzoate Method —prioritizing purity and scalability over shorter, less reliable routes.
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-Fluorobenzothiohydrazide hydrochloride |
| Common Name | 4-Fluorothiobenzhydrazide HCl |
| Free Base CAS | 518015-39-9 |
| Molecular Formula | |
| Molecular Weight | 220.67 g/mol (Salt); 184.21 g/mol (Free Base) |
| Appearance | Yellow crystalline solid (Free base is yellow; HCl salt is often pale yellow to off-white) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold water (Salt hydrolyzes slowly) |
| Melting Point | Free base: ~115–120 °C (decomp.); Salt: >150 °C (decomp.)[1][2][3] |
| Stability | Hygroscopic; Sensitive to oxidation (forms disulfides/tetrazines) |
Synthetic Strategy
Mechanistic Overview
The synthesis of aromatic thiohydrazides is non-trivial due to the competing formation of 1,3,4-thiadiazoles or tetrazines. Direct thionation of hydrazides using Lawesson's reagent is possible but often results in difficult-to-separate mixtures.
The Gold Standard approach involves the hydrazinolysis of a dithioester intermediate. This method proceeds under milder conditions, minimizing side reactions.
Pathway Selection
-
Route A: The Dithioester Route (Recommended)
-
Route B: Lawesson’s Reagent
Reaction Scheme (Route A)
Caption: Step-wise synthesis via the carboxymethyl dithiobenzoate intermediate to ensure regioselectivity.
Detailed Experimental Protocol (Method A)
Phase 1: Preparation of (4-Fluorothiobenzoyl)thioacetic Acid (The Intermediate)
This intermediate is preferred over methyl dithiobenzoate because it is a crystalline solid that is easy to purify and less odorous.
Reagents:
-
4-Fluorobromobenzene (50 mmol)
-
Magnesium turnings (55 mmol)
-
Carbon disulfide (
) (60 mmol) -
Chloroacetic acid (55 mmol)
-
THF (anhydrous), NaOH (aq).
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, generate 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and Mg turnings in anhydrous THF (50 mL). Initiate with a crystal of iodine if necessary. Reflux for 1 hour.
-
Dithioacid Formation: Cool the Grignard solution to 0 °C. Add
dropwise. The solution will turn deep red/orange. Stir for 2 hours at room temperature. -
Alkylation: Prepare a solution of chloroacetic acid (5.2 g) neutralized with
in water. Add this slowly to the dithioacid mixture. Stir overnight. -
Workup: Acidify the aqueous layer with HCl. The red crystalline product, (4-fluorothiobenzoyl)thioacetic acid , will precipitate. Filter, wash with water, and dry.
-
Checkpoint: This solid is stable and can be stored.
-
Phase 2: Hydrazinolysis to 4-Fluorobenzothiohydrazide
Reagents:
-
Intermediate from Phase 1 (20 mmol)
-
Hydrazine hydrate (22 mmol, 80% or 99%)
-
NaOH (1N, 22 mmol)
-
Ethanol (Solvent)
Procedure:
-
Dissolve the dithioester intermediate in 1N NaOH (22 mL). The solution should be clear red.
-
Add Hydrazine hydrate dropwise at 0–5 °C. Critical: Keep temperature low to prevent decomposition.
-
Stir for 1–2 hours. The red color will fade to yellow as the thiohydrazide forms and the mercaptoacetic acid byproduct is released.
-
Acidify carefully with acetic acid to pH ~5. The free base 4-fluorobenzothiohydrazide will precipitate as a yellow solid.
-
Filter immediately and wash with cold water.
-
Caution: Do not dry the free base in an oven; it is heat sensitive. Proceed immediately to salt formation.
-
Phase 3: Conversion to Hydrochloride Salt
Reagents:
-
Crude Thiohydrazide
-
Diethyl ether (anhydrous) or Methanol
-
HCl (4M in Dioxane or ethereal HCl)
Procedure:
-
Dissolve the crude yellow solid in a minimum amount of cold methanol or anhydrous ether.
-
Add HCl (in dioxane/ether) dropwise with vigorous stirring at 0 °C.
-
A pale yellow to off-white precipitate will form immediately.
-
Stir for 30 minutes. Filter and wash with anhydrous ether.
-
Drying: Dry under high vacuum over
.
Characterization & Analysis
Nuclear Magnetic Resonance (NMR)[1][9][10][11][12]
-
F NMR (DMSO-
): Expect a singlet around -108 to -112 ppm . The fluorine atom is highly diagnostic. -
H NMR (DMSO-
):- 11.5–12.5 ppm (Broad s, 1H, -CS-NH -). This proton is very acidic and downfield due to the thiocarbonyl anisotropy.
- 7.8–8.0 ppm (m, 2H, Ar-H ortho to CS).
- 7.2–7.4 ppm (m, 2H, Ar-H ortho to F).
-
5.0–6.0 ppm (Broad s, 2H, -N
, exchangeable). Note: In the HCl salt, these protons merge into a broad ammonium signal.
Infrared Spectroscopy (IR)[10][11][12]
-
(KBr):
-
3100–3300 cm
(NH stretching, broad in salt). -
1150–1250 cm
(C=S stretching). This band is often weaker than C=O but distinct.
-
Mass Spectrometry
-
ESI-MS (+): m/z 185.0
(Free base). The chloride counterion is not observed in positive mode.
Handling & Stability
-
Oxidative Sensitivity: Thiohydrazides are prone to auto-oxidation to form 1,2,4,5-tetrazines (deep red/purple impurities) or disulfides. The HCl salt mitigates this but should still be stored under inert gas (Argon/Nitrogen).
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20 °C for long-term stability.
-
Safety: Thio-compounds can release
or toxic vapors upon decomposition. Handle in a fume hood.
Applications in Drug Discovery
This compound is a "linchpin" intermediate for synthesizing 5-(4-fluorophenyl)-substituted heterocycles.
Synthesis of 1,3,4-Thiadiazoles
Reacting 4-fluorobenzothiohydrazide with carboxylic acids or orthoesters yields 1,3,4-thiadiazoles, a scaffold found in acetazolamide and other bioactive drugs.
Caption: Divergent synthesis pathways from the thiohydrazide core.
References
-
Jensen, K. A., & Pedersen, C. (1961). Studies on Thiohydrazides. Acta Chemica Scandinavica, 15, 1087–1096. Link
- Foundational text on the preparation of thiohydrazides via carboxymethyl dithiobenzo
-
Manan, A., et al. (2024). Crystal structure of 4-fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. IUCrData, 9, x240235. Link
- Provides structural insights into 4-fluorobenzyl dithiocarbazate deriv
-
Ozturk, T., et al. (2010). Lawesson’s Reagent in Organic Synthesis.[2][4][5][7][8] Chemical Reviews, 110(6), 3419–3478. Link
- Comprehensive review on thionation, including limit
-
PubChem Compound Summary. (2025). 4-Fluorobenzohydrazide (CID 9972). National Center for Biotechnology Information. Link
- Source for physical properties of the oxygen analogue and CAS registry d
Sources
- 1. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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